molecular formula C22H24N2O4 B12173577 {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone

{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone

Cat. No.: B12173577
M. Wt: 380.4 g/mol
InChI Key: RMWIVORSAIIDAU-UHFFFAOYSA-N
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Description

{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone is a complex organic compound that features a benzofuran core, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone typically involves a multi-step process. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the benzofuran structure . The reaction conditions often include the use of formaldehyde and a secondary amine under acidic conditions to form the Mannich base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methanone group would produce an alcohol.

Scientific Research Applications

{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The benzofuran core may also play a role in the compound’s biological activity by interacting with enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone
  • {4-[(4-Methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-chlorophenyl)methanone

Uniqueness

The uniqueness of {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-17-19(25)7-8-20-21(17)18(14-28-20)22(26)15-3-5-16(27-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3

InChI Key

RMWIVORSAIIDAU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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